molecular formula C8H8N2O B1281046 4-Aminoindolin-2-one CAS No. 54523-76-1

4-Aminoindolin-2-one

Cat. No. B1281046
CAS RN: 54523-76-1
M. Wt: 148.16 g/mol
InChI Key: ZNINKECAYRRRRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives has been explored through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, leading to compounds with significant cytotoxic effects on human breast tumor cell lines . Another innovative method utilizes 2H-indazole in an aza hetero-Diels-Alder reaction, which results in highly substituted 4-aminoquinolines. This process is notable for its atom economy and the use of simple starting materials . Additionally, an environmentally friendly synthesis of 4-aminoquinoline-2-ones has been achieved using choline hydroxide for intramolecular cyclization of 2-cyanophenylamide derivatives, offering an alternative that is both high-yielding and benign to the environment .

Molecular Structure Analysis

The molecular structures of the synthesized 4-aminoquinoline derivatives are confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses. These methods ensure the accuracy of the synthesized compounds and their potential as anticancer agents . The molecular structure of 4-aminoquinoline-2-ones synthesized using choline hydroxide is also confirmed, although the specific analytical techniques are not detailed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-aminoquinoline derivatives are diverse. The aza hetero-Diels-Alder reaction is a key reaction in forming highly substituted 4-aminoquinolines . The intramolecular cyclization using choline hydroxide represents another type of chemical reaction that leads to the formation of 4-aminoquinoline-2-ones . Additionally, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr methodology for assembling 4-aminoquinolines, expanding the scope of chemical reactions for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structure and the substituents present. While the specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the cytotoxic effects of these compounds, are emphasized. The most active compound in the series showed potent effects against MDA-MB 468 cells, highlighting the importance of the chemical properties of these derivatives in medicinal chemistry .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 4-Aminoindolin-2-one is used in the synthesis of diversely substituted 2-aminoindoles .
    • Methods of Application : A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
    • Results or Outcomes : This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .
  • Biological Evaluation

    • Summary of Application : 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and their biological activities were evaluated .
    • Results or Outcomes : The presence of a chlorine atom on the pyrrole ring was crucial to reduce cardiotoxicity .
  • Electrochemical Characterization

    • Summary of Application : 4-Aminoindolin-2-one is used in the electrochemical characterization of isatin-thiosemicarbazone derivatives .
    • Results or Outcomes : The cyclic voltammograms of isatin-3-thiosemicarbazone (ITSC), isatin-3-(N4-benzylthiosemicarbazone) (ITSC-Ph), 1-(5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide (NO2-ITSC) and 1-(5-nitro-2-oxoindolin-3-ylidene)-4-phenylthiosemicarbazide (NO2-ITSC-Ph) have demonstrated an irreversible oxidation process. The proposed final products are 3-aminoindolin-2-one and thiourea moieties .
  • Synthesis Routes

    • Summary of Application : 4-Aminoindolin-2-one is used in various synthesis routes.
  • Pharmacological Research

    • Summary of Application : 4-Aminoindolin-2-one derivatives have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors . These compounds are being studied for their potential use in the treatment of Alzheimer’s disease .
    • Results or Outcomes : Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .
  • Anticancer Research

    • Summary of Application : Some 4-Aminoindolin-2-one derivatives have shown strong cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .
    • Results or Outcomes : Five compounds exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17 µM). Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .

Safety And Hazards

The safety data sheet for 4-Aminoindolin-2-one indicates that it is corrosive . The hazard statements include H314, which refers to causes severe skin burns and eye damage .

Future Directions

While specific future directions for 4-Aminoindolin-2-one are not mentioned in the search results, a review on biologically active compounds based on 2-aminopyrimidin-4 (3H)-one, a structurally similar compound, suggests several priority directions including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

4-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNINKECAYRRRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481813
Record name 4-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoindolin-2-one

CAS RN

54523-76-1
Record name 4-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Essentially following the procedures described in Intermediate 4, but using 4-nitro-1,3-dihydro-2H-indol-2-one from Step A in place of 5-nitro-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one, the title compound was obtained. MS: m/z=149 (M+1).
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Synthesis routes and methods II

Procedure details

A catalytic amount of 10% palladium-on-carbon is added to a solution of 4-nitrooxindole (0.889 g, 4.99 mmol) in methanol (100 mL). The suspension is degassed three times and placed under an atmosphere of hydrogen for 3 hours. The suspension is filtered through a pad of Celite and the Celite is washed several times with methanol. The methanol from the filtrate is removed by rotary evaporation. The resulting residue is purified via silica gel column chromatography using 3% methanol/methylene chloride as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.558 g of 4-aminooxindole as a light orange solid (76%).
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76%

Synthesis routes and methods III

Procedure details

4.43 g (18.45 mmol) of methyl-(2,6-dinitrophenyl)-acetate is added in 38.8 ml of glacial acetic acid and 11 ml of water and mixed with 3.75 g of iron powder and stirred for four more hours. In this case, heating to 40 to 60° C. takes place. The reaction mixture is added to ice water, mixed with ethyl acetate and stirred vigorously for ten minutes. The mixture is filtered through a glass fiber filter, the organic phase is separated, and the aqueous phase is extracted twice more with ethyl acetate. The combined organic extracts are washed with brine, dried, and the solvent is spun off after the desiccant is filtered off. The residue is chromatographed on silica gel (mobile solvent:methanol/dichloromethane). 2.38 g of 4-nitro-indol-2-one is isolated. The nitro compound is mixed again in glacial acetic acid/water with 2.7 g of iron powder, and the above-described cycle is passed through another time. 1.63 g of the desired amine is isolated.
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Synthesis routes and methods IV

Procedure details

Essentially following the procedures described in Intermediate 4, but using 4-nitro-1,3-dihydro-2H-indol-2-one from Step A in place of 5-nitro-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one, the title compound was obtained. MS: m/z=149(M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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